molecular formula C15H15F3N4O B15113592 5-Ethyl-2-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)pyrimidine

5-Ethyl-2-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)pyrimidine

Cat. No.: B15113592
M. Wt: 324.30 g/mol
InChI Key: KOTVRYOMJYDIJN-UHFFFAOYSA-N
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Description

5-Ethyl-2-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrimidine core substituted with an ethyl group and an azetidine ring, which is further substituted with a trifluoromethylpyridinyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)pyrimidine typically involves multiple steps, starting from readily available precursors. The key steps often include:

    Formation of the Pyrimidine Core: This can be achieved through a condensation reaction between an appropriate diketone and a guanidine derivative under acidic or basic conditions.

    Introduction of the Azetidine Ring: The azetidine ring can be introduced via a cyclization reaction involving a suitable amine and a halogenated precursor.

    Attachment of the Trifluoromethylpyridinyl Group: This step usually involves a nucleophilic substitution reaction where the azetidine nitrogen attacks a halogenated trifluoromethylpyridine derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogenated compounds and strong bases or acids are typically employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

5-Ethyl-2-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 5-Ethyl-2-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)pyridine derivatives: These compounds share the trifluoromethylpyridinyl group and exhibit similar chemical properties.

    Azetidine derivatives: Compounds containing the azetidine ring are structurally related and may have comparable reactivity.

    Pyrimidine derivatives: These compounds have the pyrimidine core and are often studied for their biological activities.

Uniqueness

5-Ethyl-2-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)pyrimidine is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the azetidine ring contributes to its reactivity and potential biological activity.

Properties

Molecular Formula

C15H15F3N4O

Molecular Weight

324.30 g/mol

IUPAC Name

5-ethyl-2-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyrimidine

InChI

InChI=1S/C15H15F3N4O/c1-2-10-6-20-14(21-7-10)22-8-12(9-22)23-11-3-4-19-13(5-11)15(16,17)18/h3-7,12H,2,8-9H2,1H3

InChI Key

KOTVRYOMJYDIJN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(N=C1)N2CC(C2)OC3=CC(=NC=C3)C(F)(F)F

Origin of Product

United States

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